molecular formula C9H18N2O2 B126298 Piperazin-2-ylmethyl Butanoate CAS No. 148227-96-7

Piperazin-2-ylmethyl Butanoate

Cat. No. B126298
CAS RN: 148227-96-7
M. Wt: 186.25 g/mol
InChI Key: UPWWZEWRXBUNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-2-ylmethyl butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine, which is a cyclic organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. Piperazin-2-ylmethyl butanoate has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of piperazin-2-ylmethyl butanoate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Piperazin-2-ylmethyl butanoate has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of DNA and RNA, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Piperazin-2-ylmethyl butanoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and improve cognitive function. Moreover, it has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of piperazin-2-ylmethyl butanoate is its versatility in scientific research. It can be used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. Moreover, it is relatively easy to synthesize and has shown promising results in various assays. However, one of the limitations of piperazin-2-ylmethyl butanoate is its toxicity. It has been shown to be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the research of piperazin-2-ylmethyl butanoate. One of the most promising directions is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Moreover, the use of piperazin-2-ylmethyl butanoate in combination with other drugs or compounds may enhance its therapeutic potential. Finally, the elucidation of the mechanism of action of piperazin-2-ylmethyl butanoate will provide valuable insights into its biological effects and may lead to the development of new drugs for various diseases.
Conclusion:
Piperazin-2-ylmethyl butanoate is a versatile compound that has shown promising results in various fields of scientific research. Its potential applications in drug discovery, neurodegenerative disorders, and cancer therapy make it a valuable compound for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of piperazin-2-ylmethyl butanoate have been discussed in this paper. Further research is needed to fully understand the biological effects of this compound and to develop new derivatives with improved therapeutic potential.

Synthesis Methods

Piperazin-2-ylmethyl butanoate can be synthesized using various methods, including the reaction of piperazine with butyric acid, the reaction of piperazine with butanoyl chloride, and the reaction of piperazine with butyric anhydride. The most commonly used method for the synthesis of piperazin-2-ylmethyl butanoate is the reaction of piperazine with butanoyl chloride in the presence of a base such as triethylamine. This method yields a high purity product and is relatively easy to perform.

Scientific Research Applications

Piperazin-2-ylmethyl butanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug discovery. Piperazin-2-ylmethyl butanoate has been shown to exhibit potent antiviral, antibacterial, and antifungal activities. It has also been shown to possess anticancer properties and can induce apoptosis in cancer cells. Moreover, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

148227-96-7

Product Name

Piperazin-2-ylmethyl Butanoate

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

piperazin-2-ylmethyl butanoate

InChI

InChI=1S/C9H18N2O2/c1-2-3-9(12)13-7-8-6-10-4-5-11-8/h8,10-11H,2-7H2,1H3

InChI Key

UPWWZEWRXBUNDE-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC1CNCCN1

Canonical SMILES

CCCC(=O)OCC1CNCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.